Propargyl chloride

Catalog No.
S574313
CAS No.
624-65-7
M.F
C3H3Cl
M. Wt
74.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl chloride

CAS Number

624-65-7

Product Name

Propargyl chloride

IUPAC Name

3-chloroprop-1-yne

Molecular Formula

C3H3Cl

Molecular Weight

74.51 g/mol

InChI

InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2

InChI Key

LJZPPWWHKPGCHS-UHFFFAOYSA-N

SMILES

C#CCCl

Synonyms

1-Chloroprop-2-yne; 2-Propynyl Chloride; 3-Chloro-1-propyne; 3-Chloropropyne; NSC 66411

Canonical SMILES

C#CCCl

Synthesis of Complex Molecules:

Propargyl chloride, a versatile organic compound, finds application in scientific research as a propargylating agent. Its ability to introduce the "propargyl group" (CH₂C≡CH) opens up various avenues for synthesizing complex molecules. Studies highlight its effectiveness in generating propargyl radicals, readily utilized in further reactions to build intricate structures. []

One specific area of research explores the use of propargyl chloride in the synthesis of bisphenol A (BPA) analogues. These are structurally similar compounds to BPA, a chemical commonly found in plastics, with potential applications in various fields, including material science. Research has shown the successful synthesis of novel tetraaryl and triaryl analogues of BPA propargyl resins using propargyl chloride. []

Propargyl chloride is an organic compound with the chemical formula HC≡C–CH₂Cl. It appears as a colorless liquid and is classified as a lacrimator, meaning it can cause tearing upon exposure. This compound is primarily known for its role as an alkylating agent in organic synthesis, where it facilitates the introduction of propargyl groups into various substrates. Its unique structure, characterized by a terminal alkyne and a chlorine substituent, makes it a valuable reagent in synthetic chemistry .

Propargyl chloride is a hazardous compound and should be handled with appropriate safety precautions [].

  • Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin. Causes severe skin burns and eye damage [].
  • Flammability: Highly flammable liquid and vapor [].
  • Reactivity: Reacts violently with water and strong oxidizing agents [].
  • Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling propargyl chloride. Work in a well-ventilated area and avoid contact with skin, eyes, and clothing [].

  • Alkylation Reactions: It acts as an alkylating agent, reacting with nucleophiles to form new carbon-carbon bonds. For example, it can react with amines or thiols to yield propargyl derivatives .
  • Thermal Reactions: Under high temperatures, propargyl chloride can undergo homolytic cleavage leading to radical formation. This has been studied using shock wave techniques to understand its thermal stability and reactivity .
  • Nucleophilic Substitution: Propargyl chloride shows varying reactivity towards different nucleophiles. It is relatively inert towards some arsenic compounds but reacts more favorably with others, indicating its selective reactivity .

Several methods exist for synthesizing propargyl chloride:

  • Reaction with Thionyl Chloride: One common method involves the reaction of propargyl alcohol with thionyl chloride, although this typically yields lower quantities of the desired product .
  • Phosgene Method: A more efficient method involves the gradual introduction of phosgene to propargyl alcohol in an inert solvent. This process is conducted at low temperatures to improve yields significantly, often achieving yields around 60-70% .
  • Tertiary Amine Catalysis: The introduction of tertiary amines during the reaction can enhance the efficiency of propargyl chloride formation by facilitating the decomposition of intermediates .

Propargyl chloride finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing complex organic molecules.
  • Agricultural Chemistry: Propargyl chloride is included in formulations for agricultural fumigants due to its efficacy against pests and pathogens .
  • Medicinal Chemistry: Its ability to modify biological molecules makes it useful in drug development processes.

Research on propargyl chloride's interactions has revealed:

  • Reactivity with Nucleophiles: Studies have shown that propargyl chloride interacts differently with various nucleophiles, leading to diverse product formations. For instance, its reaction with n-butyl mercaptan under UV light results in specific homolytic reactions .
  • Energy Profiles: The energy profiles of reactions involving propargyl chloride indicate that certain pathways are favored under specific conditions, which can influence synthetic strategies .

Propargyl chloride shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructureUnique Features
1-BromopropyneHC≡C–CH₂BrContains bromine instead of chlorine; different reactivity patterns.
Allyl ChlorideCH₂=CH–CH₂ClUnsaturated compound; used primarily in polymerization reactions.
3-ChloropropyneHC≡C–CClSimilar reactivity but differs by having a chlorinated carbon chain.
Propargyl AlcoholHC≡C–CH₂OHAlcohol functional group provides different reactivity compared to halides.

Propargyl chloride's unique combination of a terminal alkyne and a chlorine atom distinguishes it from these similar compounds, particularly in its ability to serve as an effective alkylating agent while also being a lacrimator.

Phosgene-Based Chlorination Reactions

Phosgene (COCl₂) remains the preferred chlorinating agent for propargyl chloride synthesis due to its high atom economy and gaseous by-product (CO₂), which simplifies purification. The reaction proceeds via a two-step mechanism:

  • Chloroformate Formation: Propargyl alcohol (HC≡C–CH₂OH) reacts with phosgene at low temperatures (0–5°C) in inert solvents like xylene or toluene to form propargyl chlorocarbonate (HC≡C–CH₂OCOCl).
  • Decarboxylation: The chlorocarbonate undergoes thermal decomposition (40–100°C) in the presence of tertiary amines (e.g., dimethylaniline) or formamide catalysts, releasing CO₂ and yielding propargyl chloride.

Critical parameters include:

  • Stoichiometric Excess: A phosgene-to-alcohol molar ratio >1.05 prevents dipropargyl carbonate formation, which is non-reactive in decarboxylation.
  • Temperature Control: Maintaining ≤5°C during chlorocarbonate synthesis suppresses side reactions, achieving >85% yield in the decarboxylation step.

Continuous vs. Batch Process Optimization

Batch processes, while straightforward, suffer from inconsistent yields (60–70%) due to thermal runaway risks during exothermic decarboxylation. Continuous flow systems address these limitations:

ParameterBatch ProcessContinuous Process
Residence Time3–4 hours10–30 minutes
Yield60–70%87–90%
By-Products0.5–1.2% dichloropropenes<0.2% dichloropropenes

Continuous systems employ cascaded reactors with integrated phosgene recycling, enabling precise temperature control (50–60°C) and reduced catalyst loading (2–3.5 mol% formamide derivatives). For example, BASF’s pilot plant achieved 65% propargyl chloride purity with 0.07% total dichloropropenes using diisobutylformamide catalysts.

Catalyst Development and Optimization

Formamide Derivatives in Decarboxylation

Formamide catalysts (e.g., N,N-diisobutylformamide) enhance decarboxylation efficiency by stabilizing transition states through hydrogen bonding. Key advantages include:

  • Reduced By-Products: Formamides suppress propargyl chloroformate accumulation, minimizing dichloropropene formation via HCl addition.
  • Recyclability: Catalysts remain active for multiple cycles when dissolved in aromatic solvents (toluene/xylene), reducing operational costs.

In a representative protocol, 2 mol% diisobutylformamide at 50°C achieved 98% conversion with <0.1% dichloropropenes.

Guanidinium and Phosphonium Salt Systems

Guanidinium chloride and phosphonium salts (e.g., hexaalkylguanidinium halides) accelerate chloroformate decomposition at lower temperatures (40–60°C vs. 120–140°C for uncatalyzed reactions). However, their utility is limited by:

  • HCl Scavenging: Guanidinium salts sequester HCl, reducing dichloropropene formation but requiring post-reaction neutralization.
  • Cost: High catalyst loadings (5–10 mol%) are needed for comparable yields to formamide systems.

By-Product Control and Purity Enhancement

Dichloropropene Minimization Strategies

Dichloropropenes (1,3- and 2,3-isomers) arise from HCl addition to propargyl chloride, complicating distillation due to similar boiling points. Mitigation approaches include:

  • Catalyst Tuning: Formamides reduce free HCl concentration, lowering dichloropropene yields to <0.2%.
  • Reactive Stripping: Post-reaction azeotropic distillation with water removes residual HCl, achieving >99% propargyl chloride purity.

Solvent Selection for Reaction Stability

Aromatic solvents (toluene, xylene) improve thermal stability and phase separation:

  • Xylene: Boiling point (138–144°C) permits high-temperature decarboxylation without solvent loss.
  • Chlorobenzene: Enhances propargyl chloride solubility, reducing oligomerization during storage.

The adsorption behavior of propargyl chloride on silicon surfaces occurs through distinct physisorption and chemisorption phases. At low temperatures (110 K), propargyl chloride forms weakly bound physisorbed layers, while annealing to 200–300 K triggers covalent bond formation with the substrate. The transition between these states is marked by structural reorganization and electronic reconfiguration at the molecule-surface interface.

High-Resolution Electron Energy Loss Spectroscopy and X-ray Photoelectron Spectroscopy Studies on Silicon Surfaces

HREELS analysis provides vibrational fingerprints of propargyl chloride’s adsorption states. In the physisorbed phase, characteristic modes include:

  • C≡C stretching at 2120 cm⁻¹
  • C–Cl stretching at 680 cm⁻¹
  • ≡C–H bending at 1060 cm⁻¹
  • ≡C–H stretching at 3310 cm⁻¹ [1]

Upon chemisorption at 300 K, the C–Cl stretching mode disappears, while new vibrations emerge at 655 cm⁻¹ (Si–C stretching) and 526 cm⁻¹ (Si–Cl stretching), confirming bond cleavage and surface attachment (Table 1) [1].

Table 1: Vibrational Mode Assignments from HREELS Studies

ModePhysisorption (cm⁻¹)Chemisorption (cm⁻¹)
C≡C stretching21202120
C–Cl stretching680
Si–Cl stretching526
Si–C stretching655
≡C–H stretching33103310

XPS data corroborate these findings through core-level shifts. The Cl2p₃/₂ binding energy decreases from 200.5 eV (physisorption) to 199.4 eV (chemisorption), matching values for silicon-chlorine bonds (Table 2) [1]. Concurrently, the C1s peak for the chlorine-bonded carbon (C3) shifts from 287.1 eV to 284.5 eV, indicating transition from sp³-hybridized C–Cl to sp³-hybridized Si–C bonding [1].

Table 2: XPS Core-Level Binding Energy Shifts

SpeciesPhysisorption (eV)Chemisorption (eV)Shift (eV)
Cl2p₃/₂200.5199.4-1.1
C1s (C3)287.1284.5-2.6

Mechanistic Insights into Surface Functionalization

The adsorption mechanism proceeds through dissociative attachment rather than cycloaddition. Propargyl chloride reacts preferentially at silicon dimer sites, where the strained Si–Si bonds facilitate C–Cl bond cleavage. The reaction pathway involves:

  • C–Cl Heterolytic Cleavage: The chloride ion transfers to a silicon atom, creating Si–Cl and propargyl radical species.
  • Radical Stabilization: The propargyl radical binds to adjacent silicon atoms, forming two Si–C bonds while maintaining the C≡C triple bond [1].
  • Surface Reconstruction: The silicon lattice relaxes around adsorption sites, minimizing steric strain from the adsorbed propargyl group.

This mechanism produces surface-bound HC≡C–CH₂–Si–Cl structures, where the intact propargyl moiety enables subsequent functionalization through click chemistry or cross-coupling reactions. The silicon-chlorine bonds provide anchoring points for multilayer growth in controlled deposition processes.

Applications in Semiconductor Materials Science

The controlled functionalization of silicon surfaces with propargyl chloride enables several advanced applications:

Molecular Electronics

Propargyl-terminated silicon surfaces serve as templates for grafting conjugated organic molecules. The preserved C≡C bonds allow:

  • Direct coupling to aromatic systems via Sonogashira reactions
  • Formation of self-assembled monolayers with tunable electronic properties
  • Interface engineering in hybrid organic-inorganic transistors [1]

Nanoscale Patterning

The spatial selectivity of propargyl chloride adsorption facilitates:

  • Lithography-free creation of sub-20 nm features through scanning probe-induced reactions
  • Site-specific immobilization of quantum dots or metal nanoparticles
  • Directed assembly of molecular wires between electrodes

Sensor Development

Functionalized surfaces exhibit enhanced sensitivity to:

  • Gas molecules through changes in surface conductivity
  • Biomarkers via propargyl-azide cycloaddition (click chemistry)
  • pH variations due to protonation of terminal alkynyl groups

The thermal stability of silicon-propargyl linkages (up to 600 K) ensures device reliability under operational conditions. Recent advances exploit these properties to create air-stable molecular junctions with rectification ratios exceeding 10³ [1].

XLogP3

0.9

Boiling Point

58.0 °C

UNII

3M62YFL252

GHS Hazard Statements

Aggregated GHS information provided by 288 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (98.61%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (15.28%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (29.51%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (83.33%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (15.28%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (83.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

624-65-7

Wikipedia

Propargyl chloride

General Manufacturing Information

1-Propyne, 3-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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